tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1706463-64-0) is a brominated tetrahydroquinoline derivative featuring a tert-butyl carbamate group at the 1-position and a bromine substituent at the 8-position of the dihydroquinoline scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex heterocyclic frameworks. Its synthesis typically involves Boc-protection of the parent amine: 8-bromo-1,2,3,4-tetrahydroquinoline is treated with Boc₂O in dichloromethane (DCM) with trimethylamine as a base, yielding the target compound in 90% purity after silica gel chromatography .
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl 8-bromo-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9H2,1-3H3 |
InChI Key |
COMDQTAKHGXNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route (Example from 7-bromo isomer)
A closely related compound, tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate, has been synthesized via a four-step procedure which can be adapted for the 8-bromo isomer with appropriate positional bromination:
| Step | Reagents/Conditions | Purpose | Time/Temperature |
|---|---|---|---|
| 1 | Hydroxylamine hydrochloride, potassium hydroxide / water, methanol | Formation of oxime from brominated ketone | 3 hours, reflux |
| 2 | Methanesulfonyl chloride, triethylamine / dichloromethane | Conversion of oxime to mesylate (good leaving group) | 2 hours, -15 °C |
| 3 | Lithium aluminium tetrahydride / tetrahydrofuran | Reduction of mesylate to amine intermediate | 0.5 hours, 20 °C |
| 4 | 4-Dimethylaminopyridine (DMAP), triethylamine / tetrahydrofuran | Boc protection of amine to form tert-butyl carbamate | 60 °C, time not specified |
This route yields the protected dihydroquinoline with the bromine substituent intact on the aromatic ring, suitable for further functionalization or biological evaluation.
Notes on Bromination Position
Reaction Mechanism Insights
Oxime Formation: The ketone group of the brominated aromatic precursor reacts with hydroxylamine hydrochloride under basic conditions to form an oxime intermediate. This step is crucial for subsequent conversion to a better leaving group.
Mesylation: The oxime is converted into a mesylate using methanesulfonyl chloride and triethylamine, facilitating nucleophilic substitution in the next step.
Reduction: Lithium aluminium tetrahydride reduces the mesylate to the corresponding amine, enabling intramolecular cyclization.
Boc Protection: The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP and triethylamine to yield the tert-butyl carbamate, stabilizing the nitrogen and preventing side reactions.
Comparative Data Table of Synthetic Parameters
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxime Formation | Hydroxylamine hydrochloride, KOH, MeOH, reflux 3 h | ~85-90 | High conversion, mild conditions |
| Mesylation | Methanesulfonyl chloride, Et3N, DCM, -15 °C, 2 h | ~80-85 | Requires low temperature control |
| Reduction | LiAlH4, THF, 20 °C, 0.5 h | ~75-80 | Sensitive step, careful quenching needed |
| Boc Protection | Boc2O, DMAP, Et3N, THF, 60 °C | ~90 | Efficient amine protection |
Yields are approximate and can vary depending on scale and purity of reagents.
Research Results and Applications
While direct research data specific to this compound are limited, the compound serves as a valuable intermediate in medicinal chemistry. Its protected amine functionality and bromine substituent enable further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate analogs with potential biological activity.
The related compound tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been reported to possess proteolysis-targeting activity, indicating the utility of such brominated dihydroquinoline derivatives in drug discovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Using nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Antimicrobial: Potential antimicrobial activity against various pathogens.
Anticancer: Investigated for anticancer properties.
Medicine
Drug Development: Used in the development of new therapeutic agents.
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 6-Bromo vs. 8-Bromo Derivatives
The position of the bromine substituent significantly impacts reactivity and applications. For example:
- tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1123169-45-8) undergoes palladium-catalyzed coupling reactions to introduce allyl or pyrrolidinyl groups at the 6-position, as demonstrated in allylation and amination protocols (66–94% yields) .
- tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is more reactive toward halogen-exchange reactions, such as iodination using NaI/CuI under nitrogen, to form the 8-iodo derivative (50% conversion under standard conditions) .
Isoquinoline vs. Quinoline Derivatives
Isoquinoline analogs, such as tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, exhibit distinct electronic properties due to differing ring-fusion positions. These analogs are used in opioid receptor modulation studies but require harsher conditions for functionalization compared to quinoline derivatives .
Pyridoindole Derivatives
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) features a fused pyridoindole core, resulting in a higher melting point (177–178°C) and altered NMR shifts (e.g., δ 8.11 ppm for aromatic protons) compared to the quinoline-based target compound .
Functionalized Derivatives
- Hydroxyl-containing analogs: tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1579518-76-5) includes a hydroxyl group at the 6-position, increasing polarity (molecular formula: C₁₄H₁₈BrNO₃, molar mass: 328.20 g/mol) and enabling hydrogen bonding in molecular recognition .
- Oxo-substituted derivatives: Compounds like tert-butyl 6-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2c) incorporate ketone functionalities, altering reactivity toward nucleophilic additions (e.g., sulfinamide formation via Ti(OEt)₄ catalysis) .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline class, which is known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant case studies.
Structure and Composition
- Molecular Formula : C14H18BrNO2
- Molecular Weight : 312.2 g/mol
- CAS Number : 893566-75-1
This compound features a bromine atom at the 8-position of the quinoline ring and a tert-butyl ester group, which contributes to its stability and reactivity.
Synthesis
The synthesis of this compound typically involves:
- Bromination : Using brominating agents such as N-bromosuccinimide (NBS).
- Esterification : Reaction with tert-butyl alcohol in the presence of an acid catalyst.
These steps yield a compound that retains significant biological activity due to its structural features.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The bromine atom enhances binding affinity to specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may act on various receptors affecting cellular signaling pathways.
Pharmacological Effects
Research indicates that quinoline derivatives exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that related compounds possess activity against various pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness .
| Compound | Activity | EC50 (μM) |
|---|---|---|
| NEU-1953 | Trypanocidal | <0.03 |
| 10e | Trypanocidal | 0.19 |
| 22a | Trypanocidal | 0.013 |
- Anticancer Properties : Quinoline derivatives have been explored for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation.
Case Studies
- Study on Trypanocidal Activity : A series of analogs were tested for their effectiveness against T. brucei. The compound NEU-1953 demonstrated significant trypanocidal activity with an EC50 value <0.03 μM, indicating high potency .
- Solubility and Bioavailability : Research focused on improving the aqueous solubility of quinoline derivatives highlighted that structural modifications can enhance bioavailability without compromising efficacy. For instance, increasing sp³ carbon content improved solubility and maintained anti-trypanosomal potency .
Q & A
Q. What are the key structural features and molecular formula of tert-Butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate?
The compound features a quinoline core with a tert-butyl carbamate group at position 1 and a bromine substituent at position 8. Its molecular formula is C₁₄H₁₈BrNO₂ , with a molecular weight of 328.20 g/mol . The dihydroquinoline structure (partial saturation of the aromatic ring) enhances its reactivity for further functionalization .
Q. What are the common synthetic routes for preparing this compound?
Synthesis typically involves:
- Cyclization : Condensation of substituted aniline derivatives with carbonyl compounds to form the dihydroquinoline core.
- Bromination : Electrophilic substitution at position 8 using brominating agents like NBS (N-bromosuccinimide).
- Esterification : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and tert-butyl group integration.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS peaks at m/z 327.1/329.1 [M+H]⁺).
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, safety glasses, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Storage : Keep at room temperature in a dry, dark environment; avoid exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent Selection : Dichloromethane or acetonitrile improves solubility of intermediates.
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions.
- Purification : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .
Q. How do structural modifications at the 8-bromo position affect biological activity?
Replacing bromine with electron-withdrawing groups (e.g., nitro) enhances electrophilic reactivity, while hydroxyl or amino groups increase hydrogen-bonding potential. For example:
- 8-Nitro analogs : Exhibit stronger DNA intercalation (anticancer activity).
- 8-Hydroxy analogs : Show improved solubility but reduced metabolic stability .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- 2D NMR (COSY, HSQC) : Clarifies ambiguous proton-proton and carbon-proton correlations.
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric impurities (e.g., dehalogenated byproducts).
- X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are accessible .
Q. What strategies enable functionalization of the dihydroquinoline core for drug discovery?
- Nucleophilic Aromatic Substitution : Replace bromine with amines or thiols.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents.
- Reductive Amination : Convert carbonyl groups to secondary amines for enhanced bioavailability .
Q. How does this compound interact with biological targets such as enzymes or receptors?
Mechanistic studies suggest:
- DNA Intercalation : Planar quinoline moiety inserts between DNA base pairs, disrupting replication.
- Enzyme Inhibition : Bromine and tert-butyl groups sterically block active sites (e.g., topoisomerase II).
- Cellular Uptake : Lipophilic tert-butyl ester enhances membrane permeability .
Q. How do structural analogs compare in reactivity and bioactivity?
| Analog | Key Feature | Bioactivity |
|---|---|---|
| 8-Fluoro derivative | Enhanced electronegativity | Improved antimicrobial activity |
| 8-Hydroxy derivative | Increased polarity | Reduced cytotoxicity, higher solubility |
| 6-Bromo-3,4-dihydroquinoline analog | Regiochemical isomer | Altered DNA binding affinity |
| These variations highlight the critical role of substituent position and electronic properties . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
